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Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),
is a crucial cell surface receptor that binds medium and long-chain free fatty acids (FFAS),
particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid
(EPA).[1][2] Encoded by the FFAR4 gene in humans, this receptor is a member of the
rhodopsin-like GPCR family and plays a pivotal role in a wide array of physiological processes.
[3] Its activation is linked to the regulation of metabolic homeostasis, including adipogenesis,
insulin sensitivity, and the secretion of incretin hormones such as glucagon-like peptide-1
(GLP-1).[4][5] Furthermore, GPR120 is a key mediator of potent anti-inflammatory effects,
primarily in macrophages and adipocytes. Given its diverse functions and tissue distribution,
GPR120 has emerged as a promising therapeutic target for metabolic and inflammatory
diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).

GPR120 Gene Regulation

The expression of the FFAR4 gene is a tightly controlled process involving transcriptional and
post-transcriptional mechanisms, ensuring its tissue-specific and context-dependent functions.

Transcriptional Regulation
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The regulation of FFAR4 gene expression is critical for its roles in metabolism and
inflammation. Several transcription factors have been identified that bind to the promoter region
of the FFAR4 gene to modulate its transcription.

o Peroxisome Proliferator-Activated Receptor gamma (PPARY): PPARY is a master regulator
of adipogenesis and is pivotal in controlling lipid metabolism and inflammation. The FFAR4
gene has been identified as a direct target of PPARy. The activation of PPARy can induce
the expression of GPR120, creating a synergistic feed-forward loop that enhances insulin
sensitivity. For instance, treatment of obese mice with PPARYy agonists like rosiglitazone, in
combination with a GPR120 agonist, has been shown to synergistically improve glucose
tolerance. This interplay underscores the potential for combination therapies targeting both
receptors.

o Other Potential Transcription Factors: In silico analyses have predicted binding sites for
several other transcription factors in the FFAR4 gene promoter, including Cart-1, CBF(2),
CBF-A, E2F, E2F-1, and USF-1. The functional relevance of these sites in regulating
GPR120 expression requires further experimental validation.

Post-Transcriptional Regulation

MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of gene expression.
In the context of GPR120, specific miRNAs can influence brown adipogenesis and
thermogenesis.

¢ mMiR-30b and miR-378: Eicosapentaenoic acid (EPA), a known GPR120 ligand, has been
shown to potentiate brown thermogenesis by up-regulating miR-30b and miR-378 in a
GPR120-dependent manner. This suggests that GPR120 signaling can modulate the
expression of MiRNAs that are critical for brown adipose tissue (BAT) development and
function.

GPR120 Expression

GPR120 exhibits a wide but specific tissue distribution, which is fundamental to its diverse
physiological roles. It is highly expressed in cells and tissues that are central to metabolism and
immunity.
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Tissue and Cell-Type Distribution

GPR120 is prominently expressed in:

e Adipose Tissue: High levels of GPR120 are found in both white adipose tissue (WAT) and
brown adipose tissue (BAT), particularly in mature adipocytes. Its expression increases
during adipocyte differentiation, and it is upregulated in the adipose tissue of mice on a high-
fat diet.

e Immune Cells: GPR120 is highly expressed in pro-inflammatory macrophages, such as M1-
like macrophages, and resident liver macrophages (Kupffer cells).

o Gastrointestinal Tract: Expression is notable in enteroendocrine L-cells and K-cells of the
intestine, where it mediates the secretion of incretin hormones like GLP-1 and gastric
inhibitory peptide (GIP). It is also found in taste bud cells, contributing to the sensing of
dietary fats.

e Pancreas: GPR120 is expressed in pancreatic islet d-cells, where it regulates somatostatin
secretion, thereby indirectly influencing insulin and glucagon release. It also has a protective
role in pancreatic [3-cells against lipotoxicity.

o Other Tissues: GPR120 expression has also been identified in the brain (hypothalamus),
lung, and heatrt.

Quantitative Expression Data

The following table summarizes the relative expression levels of GPR120 in various human
tissues and cells, compiled from multiple sources. Expression levels are categorized for ease of
comparison.
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] ) Relative
TissuelCell Type Species . Reference
Expression Level
Adipose Tissue
Mature Adipocytes Human, Mouse High
Subcutaneous Higher in obese vs.
) Human
Adipose lean
) Higher in obese vs.
Omental Adipose Human
lean
Immune Cells
Pro-inflammatory )
Mouse High
Macrophages (M1)
Kupffer Cells (Liver High (induced by
Mouse
Macrophages) HFD)
Gastrointestinal
System
Colon
(enteroendocrine L- Human, Mouse High
cells)
Duodenum Human, Mouse Medium-High
Taste Bud Cells Human, Mouse Medium
Pancreas
Pancreatic Islet d-cells  Human, Mouse Medium
Central Nervous
System
Hypothalamus )
Rat Medium
(Arcuate Nucleus)
Other
Lung Human Detected
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Heart (Cardiac
Mouse Detected
Myocytes)

Note: Relative expression levels are qualitative summaries (High, Medium, Detected) based on
the cited literature, which may use different methodologies (e.g., mMRNA, protein levels).

GPR120 Signaling Pathways

Upon activation by FFAs, GPR120 initiates downstream signaling through two primary, distinct
pathways: the canonical Gag/11 pathway and the B-arrestin 2-dependent pathway. These
pathways are often cell-type specific and mediate different physiological outcomes.

Gag/11-Mediated Metabolic Signaling

In cell types like adipocytes and enteroendocrine cells, GPR120 primarily couples to the
Gag/11 family of G proteins. This pathway is crucial for the metabolic effects of GPR120.

Activation: Binding of an agonist (e.g., DHA) to GPR120 induces a conformational change.

G Protein Coupling: The receptor activates the heterotrimeric G protein Gag/11.
o PLC Activation: The activated Gaq subunit stimulates phospholipase C (PLC).

» Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG).

e Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the
release of intracellular calcium ([Ca2+]i).

o Downstream Effects: The rise in [Ca2+]i and activation of protein kinase C (PKC) by DAG
trigger various cellular responses, including the secretion of GLP-1 from L-cells and the
stimulation of glucose uptake in adipocytes via GLUT4 translocation. This pathway also
involves the activation of the ERK1/2 cascade.
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GPR120 Gag/11-mediated metabolic signaling pathway.

B-Arrestin 2-Mediated Anti-Inflammatory Signaling

In macrophages, the potent anti-inflammatory effects of GPR120 are mediated by a G protein-
independent pathway involving 3-arrestin 2 (3-arr2).

e Ligand Binding & Recruitment: Upon activation by an omega-3 fatty acid, GPR120 recruits 3-
arrestin 2 to the plasma membrane.

e Internalization: The GPR120/B3-arrestin 2 complex is internalized into an endosome.

e Inhibition of Inflammatory Cascade: Pro-inflammatory signals from receptors like TLR4 and
TNFa typically activate the TAK1L/TAB1 complex, leading to downstream activation of NF-kB
and JNK pathways. The internalized GPR120/B-arrestin 2 complex interacts with and
sequesters TAB1 (TGF-beta activated kinase 1 binding protein 1).

o Anti-Inflammatory Effect: By sequestering TAB1, the complex prevents its interaction with
TAK1, thereby blocking the activation of the pro-inflammatory NF-kB and JNK signaling
cascades and producing a potent anti-inflammatory effect.
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GPR120 B-arrestin 2-mediated anti-inflammatory signaling.

Key Experimental Methodologies

Studying GPR120 gene regulation and function requires a range of molecular and cellular

biology techniques. Below are detailed protocols for key experiments.
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Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to identify the in vivo interaction between a specific protein (e.g., a
transcription factor like PPARY) and a specific DNA region (e.g., the FFAR4 promoter).

Objective: To determine if PPARYy binds to the promoter region of the FFAR4 gene in
adipocytes.

Protocol:
e Cell Culture and Cross-linking:
o Culture adipocytes (e.g., differentiated 3T3-L1 cells) to ~80-90% confluency.

o Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-
link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

o Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M
and incubating for 5 minutes at room temperature.

e Cell Lysis and Chromatin Shearing:
o Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation.

o Resuspend the cell pellet in lysis buffer (containing protease inhibitors) and incubate on
ice for 10 minutes.

o Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal
sonication conditions must be empirically determined for each cell type and instrument.

o Centrifuge the lysate to pellet cell debris; the supernatant contains the soluble chromatin.
e Immunoprecipitation:

o Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour
at 4°C.

o Set aside a small aliquot of the pre-cleared chromatin as "input" control.
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o Incubate the remaining chromatin overnight at 4°C with rotation with an antibody specific
to the protein of interest (e.g., anti-PPARY). A negative control using a non-specific IgG is

essential.

o Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4
hours at 4°C.

e Washing and Elution:

o Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-

specifically bound chromatin.

o Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS,
0.1 M NaHCO3).

o Reverse Cross-linking and DNA Purification:

o Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for at least 4-

6 hours (or overnight).
o Treat with RNase A and then Proteinase K to remove RNA and proteins.
o Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
e Analysis:

o Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to
amplify a specific region of the FFAR4 promoter.

o Analyze the enrichment of the target DNA sequence in the immunoprecipitated sample
relative to the input and IgG controls.
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Workflow for Chromatin Immunoprecipitation (ChlP) Assay.

Dual-Luciferase Reporter Assay

This assay is used to measure the activity of a gene's promoter in response to specific stimuli
or transcription factors.

Objective: To quantify the activity of the FFAR4 promoter in response to a PPARYy agonist.
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Protocol:

¢ Plasmid Construction:

o Clone the promoter region of the FFAR4 gene upstream of a Firefly luciferase reporter
gene in a suitable vector (e.g., pGL4 series).

o A second plasmid containing a Renilla luciferase gene under the control of a constitutive
promoter (e.g., CMV or TK) is used as a transfection control.

e Cell Transfection:

o Co-transfect cells (e.g., HEK293 or a relevant adipocyte precursor cell line) with the
FFAR4 promoter-Firefly luciferase plasmid, the Renilla luciferase control plasmid, and an
expression vector for PPARYy (if not endogenously expressed at sufficient levels). Use a
suitable transfection reagent.

e Cell Treatment:

o After 24 hours of transfection, treat the cells with the compound of interest (e.g.,
rosiglitazone, a PPARYy agonist) or a vehicle control for a specified period (e.g., 18-24
hours).

e Cell Lysis:

o Wash the cells with PBS and then add passive lysis buffer.

o Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.

e Luminometry:

o Transfer the cell lysate to a luminometer plate.

o Add the Firefly luciferase assay substrate to the lysate and measure the luminescence
(this is the experimental reading).

o Subsequently, add the Stop & Glo® reagent (which quenches the Firefly reaction and
contains the substrate for Renilla luciferase) and measure the luminescence again (this is
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the control reading).

o Data Analysis:

o Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for
each sample.

o Calculate the fold change in promoter activity by comparing the normalized luciferase
activity of the treated samples to the vehicle-treated control samples.

1. Prepare Plasmids:
- FFAR4-Promoter-Luc
- Control-Renilla

2. Co-transfect Cells

3. Treat Cells
(e.g., PPARYy Agonist)

4. Lyse Cells

5. Measure Luminescence

(Firefly & Renilla)
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Workflow for Dual-Luciferase Reporter Assay.
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Conclusion

GPR120 is a multifaceted receptor with critical roles in integrating metabolic and inflammatory
signals. Its expression is tightly regulated by key metabolic transcription factors like PPARYy,
and its activity is mediated through distinct, cell-specific Gag/11 and B-arrestin 2 signaling
pathways. The high expression of GPR120 in adipose tissue and macrophages positions it as a
central node in the pathophysiology of obesity-related insulin resistance and chronic
inflammation. A thorough understanding of its gene regulation, expression patterns, and
signaling mechanisms, facilitated by the experimental protocols detailed herein, is essential for
the successful development of novel therapeutics targeting this receptor for the treatment of
metabolic diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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